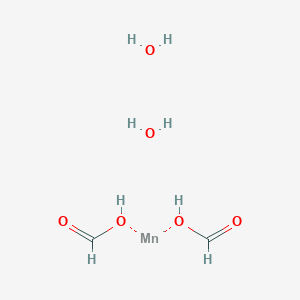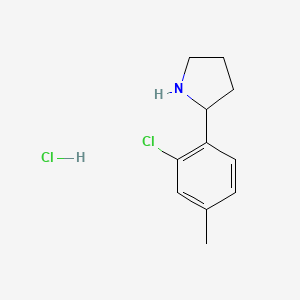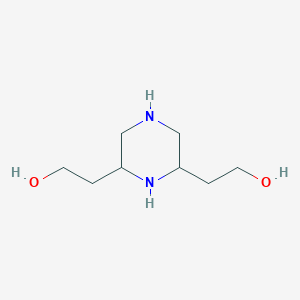
2,6-Piperazinediethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Piperazinediethanol is an organic compound with the molecular formula C8H18N2O2. It is a derivative of piperazine, featuring two hydroxyethyl groups attached to the nitrogen atoms of the piperazine ring. This compound is known for its versatility and is used in various chemical, biological, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
2,6-Piperazinediethanol can be synthesized through several methods. One common approach involves the reaction of piperazine with ethylene oxide under controlled conditions. The reaction typically occurs in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures and pressures. The resulting product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where piperazine and ethylene oxide are continuously fed into the system. The reaction is carried out under optimized conditions to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
化学反応の分析
Types of Reactions
2,6-Piperazinediethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The hydroxyethyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Yields various amine derivatives.
Substitution: Results in halogenated or alkylated piperazine derivatives.
科学的研究の応用
2,6-Piperazinediethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and as a stabilizer for certain biological samples.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: this compound is employed in the production of polymers, resins, and surfactants.
作用機序
The mechanism of action of 2,6-Piperazinediethanol involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain receptors or enzymes, modulating their activity. The hydroxyethyl groups enhance its solubility and facilitate its interaction with hydrophilic environments, making it effective in various applications.
類似化合物との比較
Similar Compounds
1,4-Bis(2-hydroxyethyl)piperazine: Similar in structure but with hydroxyethyl groups at different positions.
Piperazine: The parent compound without hydroxyethyl groups.
N-(2-Hydroxyethyl)piperazine: Contains only one hydroxyethyl group.
Uniqueness
2,6-Piperazinediethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its dual hydroxyethyl groups enhance its reactivity and solubility, making it more versatile compared to its analogs.
特性
CAS番号 |
3540-43-0 |
|---|---|
分子式 |
C8H18N2O2 |
分子量 |
174.24 g/mol |
IUPAC名 |
2-[6-(2-hydroxyethyl)piperazin-2-yl]ethanol |
InChI |
InChI=1S/C8H18N2O2/c11-3-1-7-5-9-6-8(10-7)2-4-12/h7-12H,1-6H2 |
InChIキー |
NVIJLVAUKMTVLO-UHFFFAOYSA-N |
正規SMILES |
C1C(NC(CN1)CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


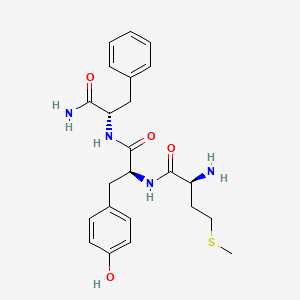
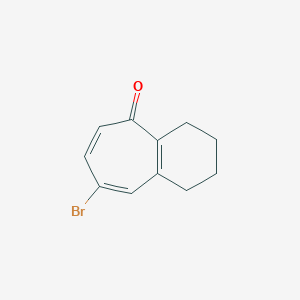
![ethyl 2-methyl-5-[(phenylcarbonyl)oxy]-1-({2-[(phenylcarbonyl)oxy]ethoxy}methyl)-1H-indole-3-carboxylate](/img/structure/B13821464.png)
![1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-2-(4-phenoxyphenyl)guanidine](/img/structure/B13821482.png)

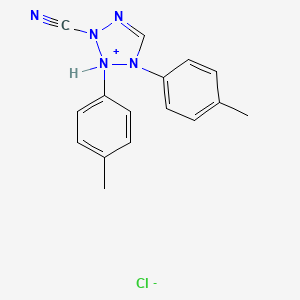
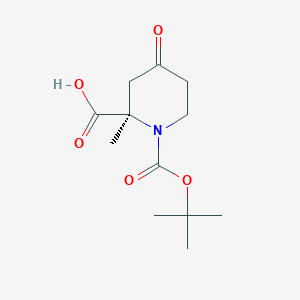

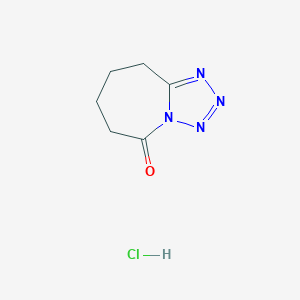
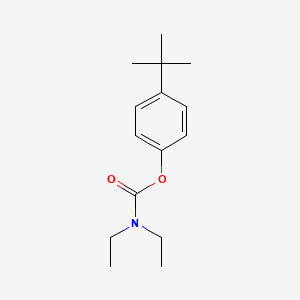
![2,4-Dibromo-6-[(cyclohexyl-methyl-amino)-methyl]-phenylamine hydrobromide](/img/structure/B13821520.png)
![N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13821522.png)
